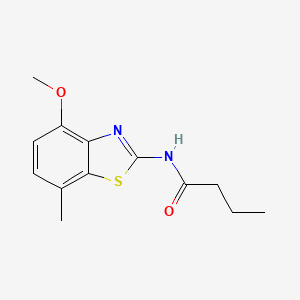

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-4-5-10(16)14-13-15-11-9(17-3)7-6-8(2)12(11)18-13/h6-7H,4-5H2,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLGMPYSSRJNNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide typically involves the condensation of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with butanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of N-(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)butanamide.

Reduction: Formation of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanol.

Substitution: Formation of N-(4-bromo-7-methyl-1,3-benzothiazol-2-yl)butanamide or N-(4-chloro-7-methyl-1,3-benzothiazol-2-yl)butanamide.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-tubercular agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide and its derivatives?

Methodological Answer:

The synthesis of benzothiazole derivatives typically involves click chemistry or condensation reactions. For example, describes a click chemistry approach using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to prepare substituted benzothiazoles. Key steps include:

- Reacting 2-{2,4-bis[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzothiazole with aromatic azides in the presence of CuSO₄·5H₂O and sodium ascorbate in DMF.

- Purification via column chromatography (hexane/ethyl acetate) to achieve yields >70% .

For analogues with methoxy/methyl substituents, nucleophilic substitution or condensation reactions are often employed, as seen in related benzothiazole syntheses .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Used to confirm substitution patterns on the benzothiazole core (e.g., methoxy and methyl groups at positions 4 and 7, respectively).

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., used single-crystal X-ray diffraction to confirm the structure of a related benzothiazole derivative, achieving an R factor of 0.048) .

- Spectrofluorometry: Measures fluorescence intensity for photophysical studies (e.g., optimized excitation/emission wavelengths for a benzamide analogue) .

Advanced: How can researchers optimize reaction conditions to address low yields in benzothiazole derivative synthesis?

Methodological Answer:

Low yields often arise from side reactions or inefficient catalysis. Strategies include:

- Catalyst Screening: Replace CuSO₄ with Cu(I) iodide for improved regioselectivity in click chemistry .

- Solvent Optimization: Use DMF for polar intermediates or switch to THF for sterically hindered reactants.

- Temperature Control: Elevated temperatures (50–60°C) may accelerate sluggish reactions, but room temperature is preferred for CuAAC to avoid byproducts .

- Real-Time Monitoring: TLC or HPLC tracks reaction progress, enabling timely termination to minimize decomposition .

Advanced: How should conflicting biological activity data in literature be resolved for benzothiazole derivatives?

Methodological Answer:

Contradictions often stem from structural variations or assay conditions. To resolve discrepancies:

- Structural Validation: Confirm compound purity via HPLC and NMR (>95%) to rule out impurities affecting bioactivity .

- Assay Standardization: Replicate experiments using consistent cell lines (e.g., HeLa vs. HEK-293) and control compounds.

- SAR Analysis: Compare substituent effects (e.g., methoxy vs. nitro groups) on activity. demonstrated that aryl-triazole substituents significantly enhance antimicrobial efficacy .

- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan software) to identify trends obscured by small sample sizes.

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in benzothiazole derivatives?

Methodological Answer:

- Substituent Variation: Synthesize analogues with systematic substitutions (e.g., halogens, alkyl chains) at positions 4 and 7. tested 15 derivatives to correlate triazole substituents with antimicrobial activity .

- Computational Modeling: Use DFT calculations or molecular docking to predict binding affinities (e.g., ’s crystallographic data can guide target protein selection) .

- Biological Profiling: Screen derivatives against multiple targets (e.g., kinases, microbial enzymes) to identify selectivity patterns.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF, ethyl acetate) .

- First Aid: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation (per SDS guidelines in ) .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How can researchers design derivatives to enhance photostability or fluorescence quantum yield?

Methodological Answer:

- Electron-Donating Groups: Introduce methoxy or amino substituents to stabilize excited states and reduce photobleaching .

- Rigidification: Incorporate fused rings or bulky substituents to restrict molecular motion, enhancing fluorescence (e.g., achieved higher quantum yields with phenylbenzothiazole derivatives) .

- Solvent Effects: Test polar aprotic solvents (e.g., acetonitrile) to minimize quenching interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.